molecular formula C16H16N4O B7539798 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide

Cat. No. B7539798
M. Wt: 280.32 g/mol
InChI Key: QHNFYQNNSIYFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.

Mechanism of Action

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide acts as a selective antagonist of the AMPA receptor by binding to the receptor and blocking the passage of ions through the channel. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptor, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can modulate the excitatory neurotransmission and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research. For example, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can modulate the excitatory neurotransmission and affect synaptic plasticity, learning, and memory. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can also affect the neuroinflammatory response and oxidative stress, which are involved in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has several advantages for lab experiments. First, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide is a selective antagonist of the AMPA receptor, which allows for specific modulation of the excitatory neurotransmission. Second, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has good solubility in various solvents, which allows for easy preparation of experimental solutions. Third, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively studied in scientific research, which provides a wealth of knowledge on its properties and effects.
However, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide also has some limitations for lab experiments. First, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can have off-target effects on other receptors or channels, which can complicate the interpretation of experimental results. Second, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can have dose-dependent effects, which require careful titration of the experimental solutions. Third, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can have species-specific effects, which require careful consideration of the animal models used in the experiments.

Future Directions

There are several future directions for the scientific research on 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide. First, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be used to investigate the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and mood disorders. Second, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be used to develop novel therapeutics for neurological disorders by targeting the AMPA receptor. Third, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be used to study the structure and function of the AMPA receptor, which can provide insights into the molecular mechanisms of excitatory neurotransmission.
In conclusion, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide is a synthetic compound that acts as a selective antagonist of the AMPA receptor. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has several advantages for lab experiments, but also has some limitations that require careful consideration. There are several future directions for the scientific research on 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide, which can provide insights into the molecular mechanisms of excitatory neurotransmission and lead to the development of novel therapeutics for neurological disorders.

Synthesis Methods

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the preparation of 2,7-dimethylquinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole to form the desired 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide product.

Scientific Research Applications

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has also been used to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-4-5-12-7-14(11(2)18-15(12)6-10)16(21)19-13-8-17-20(3)9-13/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNFYQNNSIYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)NC3=CN(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide

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